Cas no 380336-87-8 (2-4-(Benzyloxy)phenoxyacetohydrazide)

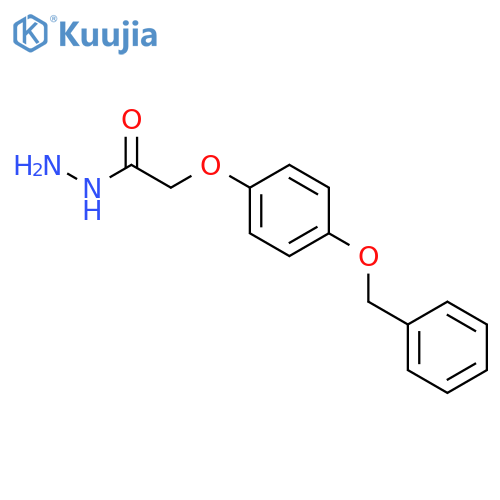

380336-87-8 structure

商品名:2-4-(Benzyloxy)phenoxyacetohydrazide

2-4-(Benzyloxy)phenoxyacetohydrazide 化学的及び物理的性質

名前と識別子

-

- (4-Benzyloxy-phenoxy)-acetic acid hydrazide

- SR-01000207906-1

- 2-(4-(Benzyloxy)phenoxy)acetohydrazide

- BS-32361

- SB86158

- Oprea1_075150

- FQA33687

- 380336-87-8

- AKOS000116165

- CS-0204886

- 998-651-7

- SR-01000207906

- EN300-03731

- 2-[4-(benzyloxy)phenoxy]acetohydrazide

- Z56820970

- 2-(4-phenylmethoxyphenoxy)acetohydrazide

- STK114330

- 2-4-(Benzyloxy)phenoxyacetohydrazide

-

- インチ: InChI=1S/C15H16N2O3/c16-17-15(18)11-20-14-8-6-13(7-9-14)19-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18)

- InChIKey: POMVMGQSRFORFW-UHFFFAOYSA-N

- ほほえんだ: c1ccc(cc1)COc2ccc(cc2)OCC(=O)NN

計算された属性

- せいみつぶんしりょう: 272.11609238Da

- どういたいしつりょう: 272.11609238Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 73.6Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 142-144 °C

- ふってん: 521.9±35.0 °C at 760 mmHg

- フラッシュポイント: 269.4±25.9 °C

- じょうきあつ: 0.0±1.4 mmHg at 25°C

2-4-(Benzyloxy)phenoxyacetohydrazide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-4-(Benzyloxy)phenoxyacetohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B288978-500mg |

2-[4-(Benzyloxy)phenoxy]acetohydrazide |

380336-87-8 | 500mg |

$ 150.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275556-1g |

2-[4-(Benzyloxy)phenoxy]acetohydrazide |

380336-87-8 | 98% | 1g |

¥918.00 | 2024-05-16 | |

| 1PlusChem | 1P00I7XW-250mg |

2-[4-(Benzyloxy)phenoxy]acetohydrazide |

380336-87-8 | 98% | 250mg |

$95.00 | 2024-05-03 | |

| Enamine | EN013-7150-1g |

2-[4-(benzyloxy)phenoxy]acetohydrazide |

380336-87-8 | 98% | 1g |

$60.0 | 2023-10-28 | |

| Enamine | EN013-7150-10g |

2-[4-(benzyloxy)phenoxy]acetohydrazide |

380336-87-8 | 98% | 10g |

$367.0 | 2023-10-28 | |

| Aaron | AR00I868-5g |

2-[4-(Benzyloxy)phenoxy]acetohydrazide |

380336-87-8 | 98% | 5g |

$295.00 | 2023-12-13 | |

| 1PlusChem | 1P00I7XW-50mg |

2-[4-(Benzyloxy)phenoxy]acetohydrazide |

380336-87-8 | 98% | 50mg |

$83.00 | 2024-05-03 | |

| A2B Chem LLC | AI49300-5g |

2-[4-(Benzyloxy)phenoxy]acetohydrazide |

380336-87-8 | 98% | 5g |

$227.00 | 2024-04-20 | |

| Enamine | EN013-7150-5g |

2-[4-(benzyloxy)phenoxy]acetohydrazide |

380336-87-8 | 98% | 5g |

$196.0 | 2023-10-28 | |

| A2B Chem LLC | AI49300-50mg |

2-[4-(Benzyloxy)phenoxy]acetohydrazide |

380336-87-8 | 95% | 50mg |

$55.00 | 2023-12-30 |

2-4-(Benzyloxy)phenoxyacetohydrazide 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

380336-87-8 (2-4-(Benzyloxy)phenoxyacetohydrazide) 関連製品

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬